(3,5-dimethyl-1H-pyrazol-4-yl)methanol
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Overview
Description
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol is an organic compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is a pyrazole derivative, characterized by the presence of two methyl groups at positions 3 and 5, and a hydroxymethyl group at position 4 on the pyrazole ring
Scientific Research Applications
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include (3,5-dimethyl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects .
Mode of Action
It is suggested that the compound may interact with its targets through strong h-bonding interactions .
Biochemical Pathways
It is known that pyrazole derivatives can have significant impacts on various biochemical pathways .
Result of Action
Pyrazole derivatives are known for their potent antileishmanial and antimalarial activities .
Future Directions
The present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . Studies on ligands have gained tremendous attention for decades due to the fact that ligand complexes have been used in various applications: a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent, as well as an agent for the formation of metal organic frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde under basic conditions . The reaction proceeds via nucleophilic addition of the pyrazole nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the hydroxymethyl derivative .
Industrial Production Methods
the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Corresponding pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the hydroxymethyl group present in (3,5-dimethyl-1H-pyrazol-4-yl)methanol.
4-Hydroxymethylpyrazole: Lacks the methyl groups at positions 3 and 5.
3,5-Dimethyl-4-formylpyrazole: An oxidized derivative of this compound.
Uniqueness
This compound is unique due to the presence of both methyl groups and a hydroxymethyl group on the pyrazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-6(3-9)5(2)8-7-4/h9H,3H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHDDNSNRITNKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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